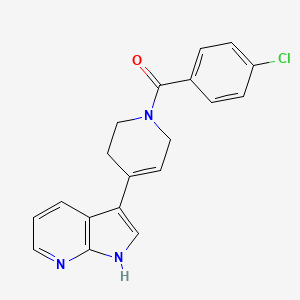
Erk5-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erk5-IN-5 is a small molecule inhibitor specifically designed to target extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family. ERK5 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Overexpression and dysregulation of ERK5 have been implicated in several types of cancer, making it a promising target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Erk5-IN-5 typically involves multiple steps, starting with the preparation of key intermediates. The process may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency and purity. This may include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Erk5-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Erk5-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of ERK5 in various chemical pathways.
Biology: Helps in understanding the biological functions of ERK5 in cell signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases associated with ERK5 dysregulation.
Industry: Used in the development of new drugs and therapeutic agents targeting ERK5 .
Wirkmechanismus
Erk5-IN-5 exerts its effects by specifically inhibiting the kinase activity of ERK5. It binds to the ATP-binding site of ERK5, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways regulated by ERK5, leading to reduced cell proliferation and survival in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MHJ-627: Another ERK5 inhibitor with potent anticancer efficacy.
XMD8-92: A small-molecule inhibitor targeting ERK5 with applications in cancer therapy
Uniqueness of Erk5-IN-5
This compound is unique due to its high specificity and potency in inhibiting ERK5. Unlike some other inhibitors, it has minimal off-target effects, making it a valuable tool for studying ERK5-related pathways and developing targeted therapies .
Eigenschaften
Molekularformel |
C19H16ClN3O |
|---|---|
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
(4-chlorophenyl)-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
InChI |
InChI=1S/C19H16ClN3O/c20-15-5-3-14(4-6-15)19(24)23-10-7-13(8-11-23)17-12-22-18-16(17)2-1-9-21-18/h1-7,9,12H,8,10-11H2,(H,21,22) |
InChI-Schlüssel |
NPYUZOWNGDUZMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1C2=CNC3=C2C=CC=N3)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


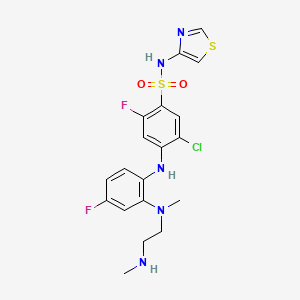
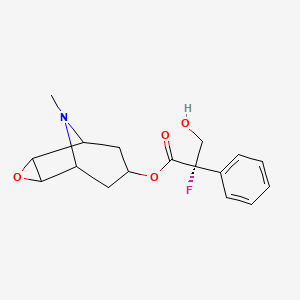
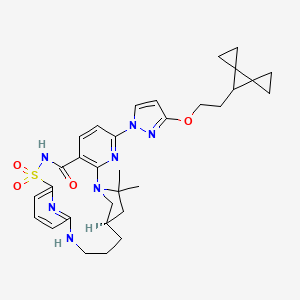
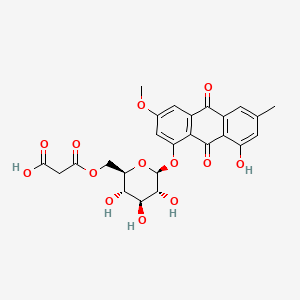
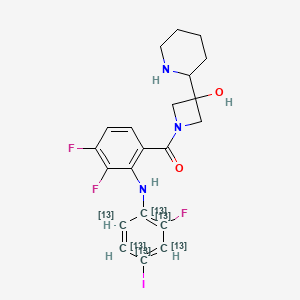
![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
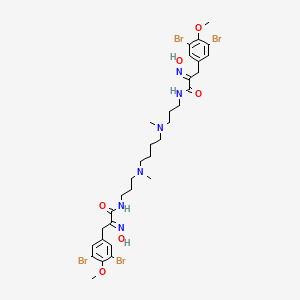
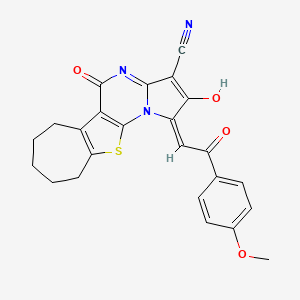
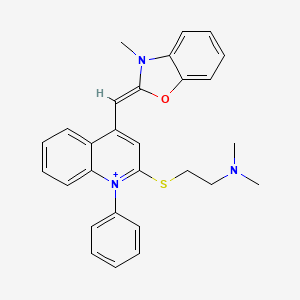
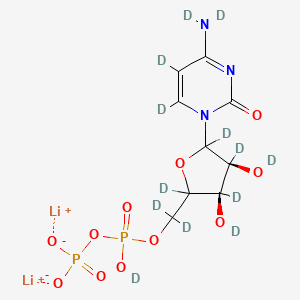
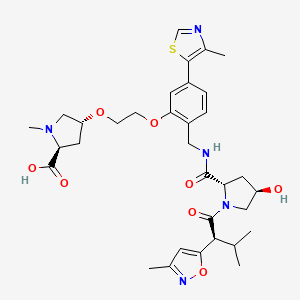
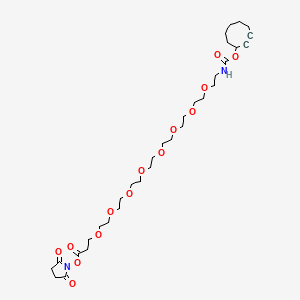
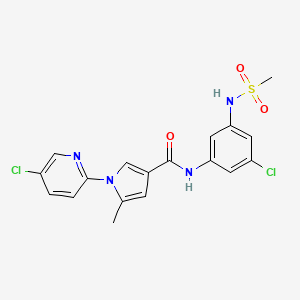
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
